molecular formula C24H19ClN2O4 B5296738 N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide

N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide

Cat. No. B5296738
M. Wt: 434.9 g/mol
InChI Key: CVVPFXSKJGVYHE-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide, also known as BZVC, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BZVC has been found to have promising properties as an anti-cancer agent, and its mechanism of action has been extensively studied in recent years.

Mechanism of Action

N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide exerts its anti-cancer effects by targeting a specific protein called tubulin, which is involved in cell division. N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide binds to tubulin and disrupts its function, leading to the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been found to increase the production of reactive oxygen species (ROS) and disrupt mitochondrial function, leading to the induction of apoptosis. N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide has also been found to inhibit the activity of certain enzymes involved in cell division and DNA replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide as a research tool is its specificity for tubulin, which makes it a valuable tool for studying the role of tubulin in cell division and cancer progression. However, one limitation of N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide. One area of interest is the development of new anti-cancer drugs based on the structure of N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide. Another potential direction is the study of the effects of N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide on non-cancer cells, which could shed light on its potential use in other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide and its potential side effects.

Synthesis Methods

The synthesis of N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with 2-aminophenol to form 2-chlorobenzamide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base to form the final product, N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide.

Scientific Research Applications

N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs. N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a chemotherapeutic agent.

properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c25-19-9-5-4-8-18(19)23(28)27-20(24(29)26-14-16-6-2-1-3-7-16)12-17-10-11-21-22(13-17)31-15-30-21/h1-13H,14-15H2,(H,26,29)(H,27,28)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVPFXSKJGVYHE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

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